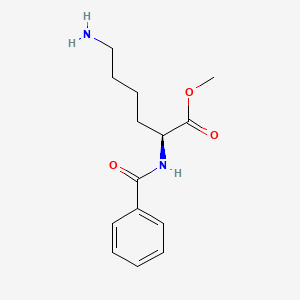

Bz-Lys-OMe

Description

BenchChem offers high-quality Bz-Lys-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-Lys-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

methyl (2S)-6-amino-2-benzamidohexanoate |

InChI |

InChI=1S/C14H20N2O3/c1-19-14(18)12(9-5-6-10-15)16-13(17)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10,15H2,1H3,(H,16,17)/t12-/m0/s1 |

InChI Key |

RNFLYGMDYGDLQG-LBPRGKRZSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

What is the full chemical name of Bz-Lys-OMe?

An In-depth Technical Guide to Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-lysine methyl ester, commonly abbreviated as Bz-Lys-OMe, is a chemically modified amino acid derivative of L-lysine. Its full chemical name is methyl 2-benzamido-6-aminohexanoate . It is frequently supplied as a hydrochloride salt (Bz-L-Lys-OMe HCl). This compound serves as a valuable tool in biochemical and pharmaceutical research, primarily recognized as a specific substrate for the serine protease, trypsin. Its structure allows for the investigation of enzyme kinetics, inhibitor screening, and its use as a building block in peptide synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

The quantitative data for Nα-Benzoyl-L-lysine methyl ester hydrochloride are summarized below. These properties are crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Alternate Names | N-alpha-Benzoyl-L-lysine methyl ester hydrochloride | [1] |

| CAS Number | 14280-01-4 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O₃·HCl | [1][2] |

| Molecular Weight | 300.8 g/mol | [2] |

| Appearance | White powder | |

| Purity | ≥ 98% (HPLC) | |

| Melting Point | 78-83 °C | |

| Optical Rotation | [α]D20 = -20 ± 2º (c=1 in H₂O) | |

| Storage Conditions | Store at 0-8 °C |

Applications in Research and Drug Development

Bz-Lys-OMe is a versatile tool with applications spanning enzymology, medicinal chemistry, and materials science.

-

Enzyme Kinetics and Inhibitor Screening: As a specific substrate for trypsin, Bz-Lys-OMe is instrumental in studying the enzyme's catalytic mechanism. Trypsin cleaves the peptide bond at the carboxyl side of lysine and arginine residues. The hydrolysis of the methyl ester bond in Bz-Lys-OMe can be monitored to determine enzyme activity. This makes it a useful reagent for screening potential trypsin inhibitors, which is relevant in the development of therapeutics for conditions where trypsin activity is dysregulated.

-

Peptide Synthesis: Amino acid derivatives with protected functional groups are fundamental building blocks in the synthesis of peptides. Bz-Lys-OMe, with its protected α-amino group, can be used as a precursor in the solution-phase synthesis of peptides, contributing to the development of peptide-based drugs and research tools.

-

Biochemical Research: The compound is utilized in studies of protein-protein interactions and for elucidating biochemical pathways. By incorporating this modified amino acid, researchers can probe the structural and functional roles of lysine residues in proteins.

Experimental Protocols

Synthesis of Nα-Benzoyl-L-lysine methyl ester

The synthesis of Nα-benzoyl amino acid methyl esters can be achieved through a two-step process involving the esterification of the amino acid followed by the benzoylation of the α-amino group.

Step 1: Synthesis of L-lysine methyl ester hydrochloride

A general and efficient method for the esterification of amino acids involves the use of thionyl chloride or trimethylchlorosilane in methanol.

-

Materials: L-lysine, Methanol (anhydrous), Trimethylchlorosilane (TMSCl).

-

Procedure:

-

Suspend L-lysine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add TMSCl (2 equivalents) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the L-lysine methyl ester dihydrochloride as a crude product, which can be used in the next step without further purification.

-

Step 2: N-benzoylation of L-lysine methyl ester

The α-amino group can be selectively benzoylated using a peptide coupling reagent.

-

Materials: L-lysine methyl ester dihydrochloride, Benzoic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve L-lysine methyl ester dihydrochloride (1 equivalent), benzoic acid (1 equivalent), and DMAP (0.1 equivalents) in DCM.

-

Add TEA (3 equivalents) to neutralize the hydrochloride salts.

-

Add EDAC (1.5 equivalents) to the solution and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NH₄Cl, followed by saturated aqueous NaHCO₃, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Nα-Benzoyl-L-lysine methyl ester.

-

Enzymatic Assay of Trypsin using Bz-Lys-OMe (Adapted Protocol)

-

Principle: Trypsin catalyzes the hydrolysis of the methyl ester bond of Bz-Lys-OMe, producing Nα-Benzoyl-L-lysine and methanol. The formation of the carboxylate product can be monitored continuously.

-

Materials:

-

Trypsin solution (e.g., from bovine pancreas, in 1 mM HCl)

-

Bz-Lys-OMe hydrochloride substrate solution (concentration to be optimized around the expected Kₘ)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ (Calcium ions are important for trypsin stability and activity).

-

-

Procedure (Spectrophotometric):

-

Prepare a stock solution of Bz-Lys-OMe in the assay buffer. A range of substrate concentrations should be prepared to determine kinetic parameters.

-

Set a UV/Vis spectrophotometer to a wavelength where the product absorbs differently from the substrate (this may require preliminary spectral scans). For similar substrates like TAME, the change in absorbance is monitored at 247 nm.

-

Equilibrate a cuvette containing the assay buffer and the Bz-Lys-OMe substrate solution to the desired temperature (e.g., 25 °C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the trypsin enzyme solution.

-

Immediately mix by inversion and record the change in absorbance over time for several minutes.

-

The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance vs. time plot.

-

Repeat the assay with different substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

-

Logical and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the two-step synthesis of Bz-Lys-OMe.

Caption: Two-step synthesis of Bz-Lys-OMe.

Trypsin Inhibition Assay Workflow

This diagram outlines the workflow for screening potential trypsin inhibitors using Bz-Lys-OMe as a substrate.

Caption: Workflow for a trypsin inhibition assay.

Conclusion

Nα-Benzoyl-L-lysine methyl ester is a key reagent for researchers in the life sciences and drug discovery. Its role as a specific substrate for trypsin facilitates the detailed study of this important enzyme and the screening of potential therapeutic inhibitors. The protocols and data presented in this guide provide a solid foundation for the effective application of Bz-Lys-OMe in a research setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Nα-Benzoyl-L-lysine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Benzoyl-L-lysine methyl ester, an important amino acid derivative utilized in biochemical research and pharmaceutical development. This document details the chemical properties, a proposed synthetic pathway, and purification protocols.

Compound Data

The following table summarizes the key physicochemical properties of Nα-Benzoyl-L-lysine methyl ester hydrochloride.

| Property | Value | Citations |

| CAS Number | 14280-01-4 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₃·HCl | [1] |

| Molecular Weight | 300.8 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 78-83 °C | |

| Purity (Commercial) | ≥ 98% (HPLC) | |

| Optical Rotation | [α]D20 = -20 ± 2º (c=1 in H₂O) | |

| Storage Conditions | 0-8 °C |

Synthesis and Purification Overview

The synthesis of Nα-Benzoyl-L-lysine methyl ester can be conceptualized as a two-step process. The first step involves the esterification of the carboxyl group of L-lysine to yield L-lysine methyl ester. The second, and more critical step, is the selective Nα-benzoylation of the resulting diester. The overall workflow is depicted in the diagram below.

Caption: Overall workflow for the synthesis and purification of Nα-Benzoyl-L-lysine methyl ester.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis and purification of Nα-Benzoyl-L-lysine methyl ester. These protocols are based on general procedures for similar compounds.

Step 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride

This procedure follows a general method for the esterification of amino acids using trimethylchlorosilane (TMSCl) in methanol.

Materials:

-

L-Lysine hydrochloride

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-lysine hydrochloride (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane (2.2 equivalents) to the stirred suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

-

The resulting crude L-lysine methyl ester dihydrochloride can be used in the next step without further purification.

Step 2: Selective Nα-Benzoylation of L-Lysine Methyl Ester

This step involves the selective acylation of the α-amino group. Controlling the reaction conditions, such as pH and the rate of addition of benzoyl chloride, is crucial for achieving selectivity over the ε-amino group.

Materials:

-

L-Lysine methyl ester dihydrochloride (from Step 1)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (or another suitable base)

-

Benzoyl chloride

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the crude L-lysine methyl ester dihydrochloride (1 equivalent) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to neutralize the hydrochloride salts and to act as a base for the subsequent reaction.

-

In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane.

-

Add the benzoyl chloride solution dropwise to the stirred lysine methyl ester solution at 0 °C over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

Purification

The purification process involves an initial aqueous work-up to remove water-soluble byproducts, followed by column chromatography to isolate the desired product.

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude Nα-Benzoyl-L-lysine methyl ester.

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20:80 and gradually increasing the polarity).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure Nα-Benzoyl-L-lysine methyl ester hydrochloride.

Visualization of the Synthetic Pathway

The chemical transformations are illustrated in the following diagram.

Caption: Reaction scheme for the synthesis of Nα-Benzoyl-L-lysine methyl ester.

Expected Outcomes and Characterization

The successful synthesis and purification should yield a white to off-white solid. The identity and purity of the final product can be confirmed by various analytical techniques.

| Parameter | Expected Result |

| Yield | Yields for this specific reaction are not widely reported but are expected to be in the moderate to good range (40-70%) based on similar N-acylations of amino acid esters. |

| Purity | ≥ 98% as determined by HPLC. |

| ¹H NMR | The spectrum should show characteristic peaks for the benzoyl group (aromatic protons), the lysine backbone protons, the methyl ester protons, and the methylene protons of the lysine side chain. |

| ¹³C NMR | The spectrum should show distinct signals for the carbonyl carbons of the ester and amide, the aromatic carbons of the benzoyl group, and the aliphatic carbons of the lysine backbone and side chain. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the protonated molecule. |

| FT-IR | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide and ester), and aromatic C-H and C=C stretches. |

This guide provides a foundational understanding and a practical framework for the synthesis and purification of Nα-Benzoyl-L-lysine methyl ester. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

The Hydrolytic Engine: A Technical Guide to the Mechanism of Bz-Lys-OMe as a Trypsin Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is a specific synthetic substrate widely employed in the characterization of trypsin activity. As a serine protease, trypsin plays a pivotal role in numerous physiological and pathological processes, making it a key target in drug discovery and a vital tool in proteomics research. Understanding the precise mechanism by which trypsin recognizes and cleaves substrates like Bz-Lys-OMe is fundamental to these endeavors. This technical guide provides an in-depth exploration of the core mechanism of action, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the enzymatic process.

Core Mechanism of Action: A Two-Act Play of Acylation and Deacylation

The catalytic prowess of trypsin in hydrolyzing Bz-Lys-OMe unfolds in a well-orchestrated two-step process occurring within the enzyme's active site. This mechanism is characteristic of serine proteases and involves the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.

Act 1: Acylation - The Formation of a Fleeting Bond

-

Substrate Binding: The process initiates with the binding of Bz-Lys-OMe to the active site of trypsin. The specificity of this interaction is primarily dictated by the S1 pocket, a deep, negatively charged cleft in the enzyme. The positively charged ε-amino group of the lysine residue in Bz-Lys-OMe forms a salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) at the bottom of the S1 pocket. This precise fit ensures proper orientation of the substrate for catalysis.

-

Nucleophilic Attack: The catalytic triad, comprising Serine 195 (Ser195), Histidine 57 (His57), and Aspartate 102 (Asp102), is the heart of the catalytic machinery. His57, acting as a general base, abstracts a proton from the hydroxyl group of Ser195, thereby increasing its nucleophilicity. The activated Ser195 oxygen then launches a nucleophilic attack on the carbonyl carbon of the ester bond in Bz-Lys-OMe.

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonds with the backbone amide groups of Glycine 193 and Serine 195, a region known as the "oxyanion hole."

-

Collapse of the Intermediate and Release of the First Product: The tetrahedral intermediate collapses. His57, now acting as a general acid, donates a proton to the ester's methoxy group, facilitating its departure as methanol (CH₃OH), the first product. This step results in the formation of a covalent acyl-enzyme intermediate, where the benzoyl-lysyl group is ester-linked to Ser195.

Act 2: Deacylation - Regeneration of the Enzyme

-

Water Enters the Stage: A water molecule from the solvent enters the active site, positioning itself for the second phase of the reaction.

-

Activation of Water: His57, once again acting as a general base, abstracts a proton from the water molecule, activating it to become a potent nucleophile (a hydroxide ion).

-

Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of the Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Collapse and Release of the Final Product: The intermediate collapses, and the bond between the carbonyl carbon and the Ser195 oxygen is cleaved. His57 donates a proton back to the Ser195 hydroxyl group, regenerating the enzyme's catalytic triad to its original state. The second product, Nα-Benzoyl-L-lysine, is released from the active site.

The regenerated trypsin is now ready to bind to another molecule of Bz-Lys-OMe and repeat the catalytic cycle.

Visualizing the Mechanism

The enzymatic cleavage of Bz-Lys-OMe by trypsin can be represented as a series of interconnected steps.

Quantitative Analysis: Kinetic Parameters

The interaction between trypsin and its substrates can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

While specific kinetic data for Bz-Lys-OMe can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition), the following table provides a comparative summary of kinetic constants for trypsin with various Nα-acyl-L-lysine methyl ester substrates to offer a quantitative context.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Nα-Tosyl-L-lysine methyl ester (TLME) | 0.05 - 0.2 | 10 - 40 | 5 x 10⁴ - 8 x 10⁵ | pH 8.0, 25°C |

| Nα-Acetyl-L-lysine methyl ester | ~1.0 | ~20 | ~2 x 10⁴ | pH 8.0, 25°C |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 0.05 - 0.1 | 15 - 30 | 1.5 x 10⁵ - 6 x 10⁵ | pH 7.6-8.0, 25°C |

Note: The values presented are approximate and collated from various literature sources for comparative purposes. Experimental conditions can significantly influence these parameters.

Experimental Protocol: Spectrophotometric Assay of Trypsin Activity using Bz-Lys-OMe

This protocol outlines a general method for determining the initial rate of trypsin-catalyzed hydrolysis of Bz-Lys-OMe by monitoring the change in absorbance in the UV range. The cleavage of the ester bond leads to the formation of a carboxylate group, which can cause a change in the absorbance spectrum.

I. Materials and Reagents

-

Trypsin: Purified, salt-free trypsin (e.g., bovine pancreatic trypsin). Prepare a stock solution in 1 mM HCl to maintain stability and prevent autolysis. The working concentration will need to be optimized based on the specific activity of the enzyme lot.

-

Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe): Substrate. Prepare a stock solution in a suitable solvent like methanol or dimethyl sulfoxide (DMSO) due to its limited aqueous solubility.

-

Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl₂. Calcium ions are important for trypsin stability and activity.

-

Spectrophotometer: A UV-Vis spectrophotometer capable of maintaining a constant temperature and measuring absorbance at 253-257 nm.

-

Quartz cuvettes: With a 1 cm path length.

II. Experimental Procedure

-

Preparation of Working Solutions:

-

Trypsin Solution: Dilute the trypsin stock solution with cold 1 mM HCl to a working concentration (e.g., 0.1 - 1 µM). The final concentration in the assay should be in the nanomolar range and needs to be determined empirically to ensure a linear reaction rate for a sufficient duration.

-

Substrate Solution: Prepare a series of dilutions of the Bz-Lys-OMe stock solution in the assay buffer to achieve a range of final concentrations in the cuvette (e.g., 0.1 to 5 times the expected Km).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the desired wavelength (typically around 256 nm for benzoyl derivatives) and equilibrate the instrument and cuvette holder to the desired temperature (e.g., 25°C or 37°C).

-

To a 1 cm quartz cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 1 mL.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate. Record a baseline absorbance for a few minutes.

-

Initiate the reaction by adding a small, precise volume of the trypsin working solution to the cuvette.

-

Quickly mix the contents of the cuvette by gentle inversion (avoiding bubble formation) and immediately start recording the change in absorbance over time (e.g., for 3-5 minutes).

-

-

Data Analysis:

-

Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot (ΔA/min).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v₀ = (ΔA/min) / (ε * l)), where ε is the molar extinction coefficient of the product at the measured wavelength and l is the path length (1 cm). The change in molar extinction coefficient (Δε) between the product and the substrate should be determined experimentally or obtained from the literature.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric assay of trypsin activity.

Conclusion

The mechanism of Bz-Lys-OMe hydrolysis by trypsin is a classic example of serine protease catalysis, characterized by substrate-specific binding and a two-step acylation-deacylation pathway mediated by the catalytic triad. A thorough understanding of this mechanism, supported by quantitative kinetic analysis and well-defined experimental protocols, is indispensable for researchers and professionals in the fields of biochemistry, drug development, and proteomics. The information provided in this guide serves as a foundational resource for the effective utilization of Bz-Lys-OMe as a tool to probe the function and inhibition of trypsin.

Spectrophotometric Properties of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is a derivative of the amino acid L-lysine, recognized for its utility in various biochemical and pharmaceutical research applications. Its structure incorporates a benzoyl group at the α-amino position and a methyl ester at the carboxyl group, rendering it a valuable tool for studying enzyme kinetics, particularly as a substrate for proteases like trypsin. This technical guide provides an in-depth overview of the spectrophotometric properties of Bz-Lys-OMe, detailed experimental protocols for its use in enzymatic assays, and visualizations of relevant biochemical pathways and workflows.

Core Spectrophotometric Properties

The characteristic spectrophotometric properties of Bz-Lys-OMe are primarily attributed to the presence of the benzoyl group, which contains a benzene ring conjugated to a carbonyl group. This chromophore is responsible for the compound's absorption in the ultraviolet (UV) region of the electromagnetic spectrum.

While specific high-resolution spectral data for Bz-Lys-OMe is not extensively published, the spectrophotometric behavior can be inferred from structurally similar N-benzoyl amino acid esters. The enzymatic hydrolysis of the methyl ester bond by proteases such as trypsin leads to the formation of Nα-Benzoyl-L-lysine. This reaction induces a change in the electronic environment of the benzoyl chromophore, resulting in a detectable change in UV absorbance.

Table 1: Spectrophotometric Data for Bz-Lys-OMe and Analogs

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Buffer | Notes |

| Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) | ~253 | Not empirically determined; estimated to be in the range of 500-1000 | Phosphate or Tris buffer | The λmax is inferred from analogous compounds. The molar absorptivity is an estimation based on similar benzoylated amino acids. |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 253 | ~800 - 1000 | 67 mM Sodium Phosphate, pH 7.6 | A commonly used substrate for trypsin assays. The hydrolysis of the ester bond is monitored by the increase in absorbance at 253 nm. |

| p-Toluenesulfonyl-L-arginine methyl ester (TAME) | 247 | 540 | 0.046 M Tris-HCl, pH 8.1 | Another trypsin substrate where hydrolysis is monitored in the UV range[1]. |

Enzymatic Hydrolysis and Spectrophotometric Monitoring

Bz-Lys-OMe serves as a specific substrate for trypsin, a serine protease that cleaves peptide chains at the carboxyl side of lysine and arginine residues. The enzymatic reaction involves the hydrolysis of the methyl ester bond of Bz-Lys-OMe, yielding Nα-Benzoyl-L-lysine and methanol.

The progress of this reaction can be continuously monitored using a spectrophotometer. The cleavage of the ester bond results in the formation of a carboxylate anion at physiological pH, which alters the electronic structure of the adjacent benzoyl group. This change leads to an increase in absorbance at a specific wavelength, typically around 253 nm for N-benzoyl amino acid esters. The rate of this absorbance increase is directly proportional to the rate of the enzymatic reaction and can be used to determine the activity of the enzyme.

Caption: Enzymatic hydrolysis of Bz-Lys-OMe by trypsin.

Experimental Protocols

The following is a detailed protocol for a continuous spectrophotometric assay to measure trypsin activity using Bz-Lys-OMe as a substrate. This protocol is adapted from established methods for similar N-benzoyl amino acid ester substrates.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

-

Dissolve Trizma base and calcium chloride in deionized water.

-

Adjust the pH to 8.0 at 25°C with 1 M HCl.

-

Bring to the final volume with deionized water.

-

-

Substrate Stock Solution (10 mM Bz-Lys-OMe):

-

Accurately weigh the required amount of Nα-Benzoyl-L-lysine methyl ester hydrochloride (MW: 300.8 g/mol ).

-

Dissolve in a minimal amount of a suitable organic solvent like DMSO or ethanol, and then bring to the final volume with the Assay Buffer. Note: Ensure the final concentration of the organic solvent in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Trypsin Solution:

-

Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl. Store in aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) with cold 1 mM HCl.

-

Assay Procedure

-

Set up a UV-Vis spectrophotometer to measure absorbance at 253 nm. The temperature of the cuvette holder should be maintained at 25°C.

-

In a quartz cuvette with a 1 cm path length, add the following:

-

X µL of Assay Buffer

-

Y µL of Substrate Stock Solution (to achieve the desired final concentration, e.g., 0.1 - 1.0 mM)

-

Make up the volume to 980 µL with Assay Buffer.

-

-

Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

-

Record the baseline absorbance for 2-3 minutes to ensure temperature equilibration and stability of the substrate.

-

Initiate the reaction by adding 20 µL of the diluted trypsin solution to the cuvette.

-

Immediately mix the solution by gentle inversion or with a cuvette stirrer and start recording the absorbance at 253 nm for 5-10 minutes.

-

The rate of the reaction (ΔA₂₅₃/min) should be determined from the initial linear portion of the absorbance versus time plot.

Caption: Workflow for the spectrophotometric assay of trypsin activity.

Signaling Pathways and Broader Context

While Bz-Lys-OMe is primarily a tool for in vitro enzyme assays, the modification of lysine residues is a critical aspect of cellular signaling and regulation. Lysine benzoylation has been identified as a post-translational modification (PTM) on histones, playing a role in the regulation of chromatin structure and gene expression. Enzymes known as lysine acetyltransferases (KATs), such as HBO1, have been shown to catalyze lysine benzoylation, while sirtuins (e.g., SIRT1 and SIRT2) can act as "erasers" to remove this modification. The study of how benzoyl-CoA is utilized by these enzymes to modify lysine residues on proteins is an active area of research.

References

An In-depth Technical Guide to Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and relevant experimental protocols for Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), a key reagent in biochemical and pharmaceutical research.

Core Properties of Bz-Lys-OMe and its Hydrochloride Salt

Nα-Benzoyl-L-lysine methyl ester is a derivative of the amino acid L-lysine. It is frequently utilized in its hydrochloride salt form (Bz-L-Lys-OMe HCl) to enhance solubility and stability. The fundamental properties of both forms are summarized below.

| Property | Bz-Lys-OMe | Bz-L-Lys-OMe Hydrochloride |

| CAS Number | 17039-40-6[1] | 14280-01-4[2][3][4][5] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | C₁₄H₂₀N₂O₃·HCl |

| Molecular Weight | 264.32 g/mol | 300.78 g/mol |

| Appearance | Not specified | White powder |

| Primary Application | Specific substrate for trypsin | Reagent in biochemical research |

Applications in Research and Development

Bz-Lys-OMe and its derivatives are valuable tools in various scientific disciplines due to their specific interaction with certain enzymes.

-

Enzyme Kinetics and Protease Activity Assays: As a specific substrate for trypsin, Bz-Lys-OMe is instrumental in studying the kinetics of this enzyme. Trypsin, a serine protease, plays a crucial role in digestion and is widely used in proteomics for protein digestion. Assays using Bz-Lys-OMe allow for the precise measurement of trypsin activity, which is essential for understanding its function and for screening potential inhibitors.

-

Peptide Synthesis: Lysine derivatives are fundamental building blocks in the synthesis of peptides. Protected forms of lysine, such as Bz-Lys-OMe, enable controlled, stepwise addition of amino acids to a growing peptide chain, facilitating the creation of complex and biologically active peptides for therapeutic and research purposes.

-

Drug Discovery and Development: The study of enzymes involved in lysine metabolism is a target for the development of novel therapeutics, including antimicrobial agents. While Bz-Lys-OMe is a synthetic compound, its interaction with proteases like trypsin provides a model system for understanding enzyme-substrate interactions that are critical in drug design.

Experimental Protocol: Trypsin Activity Assay Using a Methyl Ester Substrate

This section details a generalized spectrophotometric method for determining trypsin activity using a lysine methyl ester substrate like Bz-Lys-OMe. The principle is based on the hydrolysis of the ester bond by trypsin, which can be monitored by an increase in absorbance at a specific wavelength.

3.1. Materials and Reagents

-

Bz-L-Lys-OMe Hydrochloride

-

Trypsin (e.g., bovine pancreas)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Calcium chloride (CaCl₂) solution (e.g., 10 mM)

-

Hydrochloric acid (HCl) (e.g., 1 mM) for diluting trypsin

-

Spectrophotometer capable of measuring in the UV range

-

Quartz cuvettes

3.2. Solution Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Add CaCl₂ to a final concentration of 10 mM. Calcium ions are important for the stability and optimal activity of trypsin.

-

Substrate Solution: Prepare a stock solution of Bz-L-Lys-OMe HCl in the assay buffer. The final concentration in the assay will depend on the specific experimental design, but a starting point could be in the range of 0.1 to 1 mM.

-

Trypsin Stock Solution: Prepare a concentrated stock solution of trypsin in 1 mM HCl. Storing trypsin at an acidic pH helps to prevent autolysis. For the assay, dilute the stock solution with the assay buffer to achieve a final concentration that provides a linear rate of substrate hydrolysis over a few minutes.

3.3. Assay Procedure

-

Set the spectrophotometer to the appropriate wavelength (e.g., 247 nm for similar substrates like TAME) and equilibrate the temperature to 25°C.

-

To a quartz cuvette, add the assay buffer and the substrate solution. Mix gently and place the cuvette in the spectrophotometer.

-

Allow the cuvette to incubate for 3-5 minutes to reach thermal equilibrium and record a baseline reading.

-

Initiate the reaction by adding a small volume of the diluted trypsin solution to the cuvette.

-

Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

-

Ensure that the increase in absorbance is linear during the measurement period. If the rate is too fast, dilute the enzyme solution further.

3.4. Data Analysis

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

The enzyme activity can be calculated using the Beer-Lambert law: Activity (units/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme Where:

-

ε is the molar extinction coefficient of the product at the measured wavelength.

-

l is the path length of the cuvette (typically 1 cm).

-

V_total is the total volume of the reaction mixture.

-

V_enzyme is the volume of the enzyme solution added.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the trypsin activity assay described above.

Caption: Workflow for Trypsin Activity Assay.

Signaling Pathways and Broader Context

While Bz-Lys-OMe is a synthetic molecule primarily used for in vitro assays, it helps in the study of enzymes that are part of critical biological pathways. Lysine metabolism, for instance, is essential for protein synthesis and the generation of other bioactive molecules. In bacteria, the lysine biosynthesis pathway is a target for the development of novel antibiotics. Understanding how enzymes in these pathways recognize and process lysine and its analogs is crucial for designing effective inhibitors. The enzymatic cleavage of a lysine derivative like Bz-Lys-OMe provides a simplified model for the initial recognition and catalytic steps that occur in these more complex biological systems.

The diagram below illustrates a simplified overview of the role of proteases in protein degradation, a fundamental process in which enzymes like trypsin participate.

Caption: General Role of Proteases.

References

- 1. glpbio.com [glpbio.com]

- 2. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Specifications for Bz-Lys-OMe in Enzymatic Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity specifications for Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) for use in enzymatic assays, with a focus on its application as a substrate for trypsin and trypsin-like enzymes. Ensuring high purity of this substrate is critical for obtaining accurate and reproducible kinetic data. This document outlines common purity levels, analytical methods for quality control, the potential impact of impurities, a detailed experimental protocol for a continuous spectrophotometric assay, and the biological context of trypsin-like protease activity.

Purity Specifications and Analytical Methods

The purity of Bz-Lys-OMe is paramount for reliable enzymatic assays as impurities can act as inhibitors or alternative substrates, leading to erroneous kinetic measurements. Commercially available Bz-Lys-OMe hydrochloride is typically offered at a purity of ≥98% or 99%, which is adequate for most research applications.

Table 1: Purity Specifications and Analytical Methods for Bz-Lys-OMe

| Parameter | Specification | Primary Analytical Method | Secondary/Confirmatory Methods |

| Chemical Purity | ≥98% or ≥99% | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity | Conforms to structure | Mass Spectrometry (MS), NMR Spectroscopy | Infrared (IR) Spectroscopy |

| Net Peptide Content | Typically 70-90% | Quantitative Amino Acid Analysis (AAA) | Elemental Analysis (CHN Analysis) |

| Enantiomeric Purity | >99% L-enantiomer | Chiral HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatization | Polarimetry |

| Residual Solvents | Varies by supplier | Gas Chromatography (GC) | - |

| Water Content | Varies by supplier | Karl Fischer Titration | Thermogravimetric Analysis (TGA) |

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the chemical purity of synthetic peptides and their derivatives like Bz-Lys-OMe. This technique separates the main compound from any impurities, such as truncated or protected intermediates from the synthesis. Mass spectrometry is used to confirm the molecular weight of the target compound. For determining the net peptide content, which accounts for the presence of counter-ions (like trifluoroacetate, TFA) and water, quantitative amino acid analysis is the most accurate method.

Impact of Impurities on Enzymatic Assays

Impurities in a substrate preparation can significantly alter the outcome of an enzymatic assay. Even small percentages of contaminants can have a profound effect, particularly if they are potent inhibitors of the enzyme under study.

Potential effects of impurities include:

-

Competitive Inhibition: Impurities structurally similar to Bz-Lys-OMe may bind to the active site of the enzyme without being processed, thereby reducing the apparent affinity of the enzyme for the substrate (increasing the Michaelis constant, Km).

-

Non-competitive or Uncompetitive Inhibition: Other impurities may bind to allosteric sites on the enzyme or the enzyme-substrate complex, reducing the maximum velocity (Vmax) of the reaction.

-

Substrate for the Enzyme: Some impurities might also be substrates for the enzyme, leading to a complex kinetic profile that does not fit standard models.

-

Assay Interference: Impurities can also interfere with the detection method, for example, by absorbing light at the same wavelength as the product being monitored.

Experimental Protocol: Continuous Spectrophotometric Assay of Trypsin Activity

This protocol describes a method for the continuous monitoring of trypsin activity using Bz-Lys-OMe as a substrate. The hydrolysis of the methyl ester bond by trypsin leads to the formation of Nα-Benzoyl-L-lysine, which results in a change in absorbance that can be monitored spectrophotometrically. This protocol is adapted from established methods for similar trypsin substrates like p-toluene-sulfonyl-L-arginine methyl ester (TAME) and Nα-Benzoyl-L-arginine ethyl ester (BAEE).[1][2]

Reagents and Equipment

-

Bz-Lys-OMe·HCl (High purity, ≥98%)

-

Trypsin (from bovine pancreas, e.g., TPCK-treated to inhibit chymotrypsin activity)

-

Tris-HCl buffer: 46 mM Tris-HCl, pH 8.1, containing 11.5 mM CaCl₂.

-

Hydrochloric Acid (HCl): 1 mM for dissolving and diluting trypsin.

-

Spectrophotometer capable of measuring absorbance at 247 nm, with temperature control.

-

Quartz cuvettes (1 cm path length).

Solution Preparation

-

Tris-HCl Buffer (46 mM, pH 8.1, 11.5 mM CaCl₂): Prepare a stock solution of Tris base and CaCl₂. Adjust the pH to 8.1 at 25°C with HCl.

-

Bz-Lys-OMe Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of Bz-Lys-OMe·HCl in purified water. Prepare fresh daily.

-

Trypsin Stock Solution (e.g., 1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Store on ice.

-

Working Trypsin Solution: Immediately before the assay, dilute the trypsin stock solution in cold 1 mM HCl to a concentration of 10-20 µg/mL.[2]

Assay Procedure

-

Set up the spectrophotometer: Set the wavelength to 247 nm and the temperature to 25°C.

-

Prepare the reaction mixture: In a quartz cuvette, combine:

-

2.6 mL of 46 mM Tris-HCl buffer (pH 8.1).

-

0.3 mL of 10 mM Bz-Lys-OMe substrate solution.

-

-

Equilibrate: Mix the contents of the cuvette by inversion and place it in the spectrophotometer. Allow it to incubate for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.

-

Initiate the reaction: Add 0.1 mL of the working trypsin solution to the cuvette.

-

Monitor absorbance: Immediately mix by inversion and start recording the absorbance at 247 nm for 3-5 minutes. The increase in absorbance should be linear for at least the first few minutes.

Calculation of Enzyme Activity

The activity of the trypsin solution can be calculated from the initial linear rate of the reaction (ΔA₂₄₇/min). The calculation requires the molar extinction coefficient for the product at 247 nm.

One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 25°C and a specific pH.

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the workflow for the enzymatic assay of trypsin using Bz-Lys-OMe.

Signaling Pathway: Protease-Activated Receptor 2 (PAR2)

Trypsin and trypsin-like proteases are not only involved in digestion but also play crucial roles in cell signaling. One important pathway is the activation of Protease-Activated Receptors (PARs). Trypsin is a key activator of PAR2, a G protein-coupled receptor involved in inflammation and pain.

Conclusion

The use of high-purity Bz-Lys-OMe is essential for accurate and reproducible enzymatic assays of trypsin and trypsin-like proteases. Researchers should be aware of the potential impact of impurities and utilize appropriate analytical methods to verify the quality of their substrate. The provided experimental protocol offers a robust starting point for setting up a reliable continuous spectrophotometric assay. Understanding the broader biological roles of these enzymes, such as their involvement in PAR2 signaling, provides a valuable context for kinetic studies and drug development efforts targeting these proteases.

References

A Technical Guide to Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), a key reagent in proteomics and enzyme kinetics. This document outlines its primary suppliers, ordering information, and detailed experimental protocols for its use as a trypsin substrate.

Core Compound Information

Nα-Benzoyl-L-lysine methyl ester, commonly abbreviated as Bz-Lys-OMe, is a derivative of the amino acid L-lysine. It serves as a specific substrate for the serine protease, trypsin, which preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues. The benzoyl and methyl ester modifications make it a useful tool for colorimetric or spectrophotometric assays of trypsin activity.

Key Suppliers and Ordering Information

A variety of chemical suppliers offer Bz-Lys-OMe, typically as a hydrochloride salt (Bz-L-Lys-OMe·HCl), to ensure stability and solubility in aqueous buffers. The following tables summarize key information from prominent suppliers.

Table 1: Supplier Information for Bz-L-Lys-OMe·HCl (CAS: 14280-01-4)

| Supplier | Product Name | Catalog Number | Purity |

| Santa Cruz Biotechnology | Bz-L-Lys-OMe Hydrochloride | sc-219525 | Not Specified |

| Sigma-Aldrich | BZ-LYS-OME HCL | ATE458964073 | ≥95% |

| MedchemExpress | Bz-Lys-OMe | HY-128921 | Not Specified |

| XD BIOCHEMS | Bz-Lys-OMe·HCl | XD91757 | Not Specified |

Table 2: Product Specifications and Ordering Details

| Supplier | Molecular Formula | Molecular Weight ( g/mol ) | Available Pack Sizes |

| Santa Cruz Biotechnology | C₁₄H₂₀N₂O₃·HCl | 300.78 | Contact for details |

| Sigma-Aldrich | C₁₄H₂₁ClN₂O₃ | 300.79 | Contact for details |

| MedchemExpress | C₁₄H₂₀N₂O₃ | 264.32 (free base) | 50 mg, 100 mg, 250 mg |

| XD BIOCHEMS | C₁₄H₂₁ClN₂O₃ | 300.78 | Contact for details |

Note: Researchers should always refer to the supplier's website and Certificate of Analysis for the most current and lot-specific information.

Experimental Protocols: Trypsin Activity Assay

While a specific, standardized protocol for Bz-Lys-OMe is not as widely published as for other substrates like TAME or BAEE, a robust spectrophotometric assay can be readily adapted. The principle lies in measuring the rate of hydrolysis of the ester bond by trypsin, which can be monitored by a change in absorbance.

Principle of the Assay

Trypsin catalyzes the hydrolysis of the methyl ester bond of Bz-Lys-OMe. This reaction can be monitored continuously by spectrophotometry, often by coupling the production of methanol to a secondary reaction that produces a colored or fluorescent product, or by monitoring a change in the UV absorbance spectrum of the substrate upon cleavage. For simplicity and broad applicability, a direct UV spectrophotometry method is described below, based on established protocols for similar N-acylated amino acid esters.

Materials and Reagents

-

Bz-L-Lys-OMe·HCl (from a reputable supplier)

-

Trypsin (sequencing grade, from a reputable supplier)

-

Tris-HCl Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Calcium ions are important for trypsin stability and activity.

-

1 mM HCl: For preparing the trypsin stock solution.

-

Spectrophotometer capable of measuring absorbance at 247 nm.

-

Quartz cuvettes (1 cm path length)

-

Thermostatted cuvette holder

Detailed Methodology

-

Preparation of Reagents:

-

Tris-HCl Buffer (50 mM, pH 8.0, 20 mM CaCl₂): Prepare a stock solution of 1 M Tris-HCl, pH 8.0. In a suitable volume of deionized water, dissolve the appropriate amount of Tris base and CaCl₂. Adjust the pH to 8.0 at 25°C with 1 M HCl.

-

Bz-Lys-OMe Substrate Solution (1 mM): Prepare a 10 mM stock solution of Bz-L-Lys-OMe·HCl in deionized water. For the assay, dilute this stock to a final working concentration of 1 mM in the Tris-HCl buffer. The optimal concentration may need to be determined empirically and should ideally be around the Kₘ value for the substrate.

-

Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in cold 1 mM HCl to a concentration of 1 mg/mL. Prepare fresh daily and keep on ice.

-

Trypsin Working Solution: Immediately before use, dilute the trypsin stock solution in 1 mM HCl to a concentration that will result in a linear rate of absorbance change over a few minutes (e.g., 10-50 µg/mL).

-

-

Assay Procedure:

-

Set the spectrophotometer to 247 nm and equilibrate the cuvette holder to 25°C.

-

To a 1 cm quartz cuvette, add 2.9 mL of the 1 mM Bz-Lys-OMe substrate solution.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the trypsin working solution to the cuvette.

-

Immediately mix the solution by inverting the cuvette (with a stopper or parafilm) and start recording the absorbance at 247 nm for 5 minutes.

-

Record the change in absorbance per minute (ΔA₂₄₇/min) from the initial linear portion of the reaction curve.

-

-

Calculation of Trypsin Activity: The activity of the trypsin solution can be calculated using the Beer-Lambert law, provided the molar extinction coefficient (ε) for the product is known. If not, the activity is often expressed in terms of ΔA/min/mg of enzyme.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical trypsin inhibition assay using Bz-Lys-OMe as a substrate.

Caption: Workflow for a trypsin inhibition assay using Bz-Lys-OMe.

Applications in Research and Drug Development

Bz-Lys-OMe is a valuable tool in several research areas:

-

Enzyme Kinetics: It is used to determine the kinetic parameters (Kₘ and k_cat) of trypsin and to study the mechanism of trypsin inhibition by various compounds.

-

Protease Inhibitor Screening: In drug discovery, Bz-Lys-OMe can be used in high-throughput screening assays to identify potential inhibitors of trypsin-like proteases.

-

Proteomics: While not directly a signaling molecule, Bz-Lys-OMe is relevant to proteomics workflows that utilize trypsin for protein digestion prior to mass spectrometry analysis. Understanding trypsin kinetics with simple substrates helps in optimizing these complex digestion protocols.

As there is no evidence of Bz-Lys-OMe being directly involved in a cellular signaling pathway, a signaling pathway diagram is not applicable. The provided workflow diagram illustrates its practical application in an experimental context.

An In-depth Technical Guide on the Safe Handling of Nα-Benzoyl-L-lysine methyl ester hydrochloride (Bz-Lys-OMe)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Nα-Benzoyl-L-lysine methyl ester hydrochloride (Bz-Lys-OMe), a substrate commonly used in enzymatic assays, particularly for trypsin and other serine proteases. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical Identification and Physical Properties

Bz-Lys-OMe is the methyl ester of Nα-Benzoyl-L-lysine and is typically supplied as a hydrochloride salt.

| Identifier | Value |

| Chemical Name | Nα-Benzoyl-L-lysine methyl ester hydrochloride |

| Synonyms | Bz-Lys-OMe HCl |

| CAS Number | 14280-01-4 |

| Molecular Formula | C₁₄H₂₀N₂O₃ · HCl |

| Molecular Weight | 300.78 g/mol |

| Physical Property | Value |

| Appearance | White to off-white crystalline powder |

| Odor | No data available |

| Melting Point | 134-138 °C |

| Solubility | Soluble in water |

Hazard Identification and Toxicological Data

| Hazard Statement | Classification |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Skin Corrosion/Irritation | May cause skin irritation |

| Serious Eye Damage/Irritation | May cause serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to the following handling and storage procedures is mandatory to minimize exposure risk.

| Precaution | Description |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

Storage and Disposal

| Procedure | Description |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Emergency Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Workflow and Enzymatic Pathway

Bz-Lys-OMe is a specific substrate for trypsin, which catalyzes the hydrolysis of the ester bond. A typical experimental workflow involves preparing a solution of Bz-Lys-OMe and adding trypsin to initiate the reaction. The rate of hydrolysis can be monitored spectrophotometrically.

The enzymatic reaction involves the binding of Bz-Lys-OMe to the active site of trypsin, followed by the nucleophilic attack of the serine residue in the catalytic triad, leading to the cleavage of the ester bond and the release of methanol and Nα-Benzoyl-L-lysine.

Navigating the Solubility of Bz-Lys-OMe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), a key intermediate in pharmaceutical synthesis and biochemical research.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, offers qualitative estimations for various buffer systems, and provides a detailed experimental protocol for researchers to determine precise solubility in their specific laboratory contexts.

Factors Influencing the Solubility of Bz-Lys-OMe

The solubility of a modified amino acid like Bz-Lys-OMe is a multifactorial property. Understanding these factors is crucial for its effective use in research and development.

-

Molecular Structure: Bz-Lys-OMe possesses both hydrophobic and hydrophilic moieties. The benzoyl (Bz) group attached to the alpha-amino group is hydrophobic, which can decrease aqueous solubility.[2] Conversely, the side chain of lysine contains a primary amine that can be protonated, enhancing solubility in aqueous solutions, particularly at acidic pH. The C-terminal methyl ester is relatively neutral but contributes to the overall lipophilicity.

-

pH of the Buffer System: The pH of the solvent is a critical determinant of Bz-Lys-OMe's solubility. The lysine side-chain amino group has a pKa of approximately 10.5. At pH values below this pKa, the amino group will be protonated (-NH3+), imparting a positive charge to the molecule and promoting interaction with polar water molecules. Therefore, the solubility of Bz-Lys-OMe is expected to be significantly higher in acidic to neutral buffers compared to basic buffers.[3][4]

-

Buffer Composition and Ionic Strength: The components of the buffer system can influence solubility. Different buffer salts can have varying effects on the hydration shell of the solute. High ionic strength can sometimes decrease the solubility of small molecules through the "salting-out" effect.[5]

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, for complex molecules, this relationship might not be linear. Gentle heating can be a practical approach to dissolve Bz-Lys-OMe, but stability at elevated temperatures should be considered.

-

Physical Form: Bz-Lys-OMe is often available as a hydrochloride (HCl) salt. This salt form dramatically increases its aqueous solubility compared to the free base form because the protonated amine is more readily solvated by water.

Estimated Solubility of Bz-Lys-OMe in Common Buffer Systems

| Buffer System | pH | Estimated Solubility | Rationale |

| Acetate Buffer | 4.0 | High | At this acidic pH, the lysine side-chain amine is fully protonated, maximizing interaction with water. |

| Phosphate-Buffered Saline (PBS) | 7.4 | Moderate to High | The lysine side-chain is still predominantly protonated. Solubility is expected to be good, though potentially lower than in more acidic buffers. The presence of salts in PBS might have a minor influence. |

| Tris-HCl Buffer | 8.0 | Moderate | As the pH approaches the pKa of the lysine side-chain, the proportion of the uncharged, less soluble form increases, which may lead to reduced solubility. |

| Citrate Buffer | 5.0 | High | Similar to acetate buffer, the acidic pH ensures protonation of the lysine side-chain, favoring solubility. |

| Bicarbonate Buffer | 9.0 | Low to Moderate | At this pH, a significant fraction of Bz-Lys-OMe will be in its less soluble, uncharged form, likely reducing its solubility. |

Disclaimer: The solubility values in this table are qualitative estimations and should be experimentally verified.

Experimental Protocol for Determining Solubility

This section provides a detailed methodology for the quantitative determination of Bz-Lys-OMe solubility in a given buffer system, adapted from established methods for amino acid and peptide solubility assessment.

Materials

-

Nα-Benzoyl-L-lysine methyl ester (or its HCl salt)

-

Selected buffer solutions (e.g., Acetate, PBS, Tris, Citrate)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Microcentrifuge

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Analytical balance

-

Pipettes and sterile tips

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Bz-Lys-OMe (e.g., 10-20 mg) to a microcentrifuge tube. The amount should be more than what is expected to dissolve.

-

Add a defined volume (e.g., 1 mL) of the desired buffer to the tube.

-

Securely cap the tube and vortex thoroughly for 1-2 minutes.

-

Place the tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Bz-Lys-OMe:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant with the same buffer.

-

Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the benzoyl group (approximately 230 nm). A wavelength scan should be performed initially to determine the precise λmax.

-

Prepare a standard curve using known concentrations of Bz-Lys-OMe in the same buffer.

-

Calculate the concentration of Bz-Lys-OMe in the undiluted supernatant using the standard curve and the dilution factor. This concentration represents the solubility.

-

Data Presentation

The results should be expressed in units of mg/mL and molarity (mol/L). The experiment should be repeated at least in triplicate for each buffer system to ensure reproducibility.

Visualizing Key Processes

To aid in understanding the experimental workflow and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of Bz-Lys-OMe.

Caption: Key factors influencing the solubility of Bz-Lys-OMe.

Conclusion

While specific quantitative solubility data for Bz-Lys-OMe in various buffer systems is sparse in publicly available literature, a thorough understanding of its chemical structure and the principles of solubility allows for reasoned estimations and, more importantly, the design of robust experimental protocols for its determination. The basic nature of the lysine side chain dictates that solubility will be favored in acidic to neutral pH environments. For drug development professionals and researchers, it is imperative to experimentally verify the solubility of Bz-Lys-OMe in the specific buffer systems and conditions relevant to their applications, using the detailed protocol provided in this guide.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Trypsin Activity Assay Using Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin is a serine protease that plays a crucial role in digestion and is widely utilized in various biotechnological and pharmaceutical applications. It specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. The enzymatic activity of trypsin can be quantitatively determined using chromogenic or esterase substrates. This document provides a detailed protocol for a continuous spectrophotometric rate determination assay for trypsin activity using the substrate Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe). While less common than substrates like TAME or BAPNA, Bz-Lys-OMe can serve as a specific substrate for assessing trypsin's catalytic activity.

The assay is based on the principle that the hydrolysis of the ester bond in Bz-Lys-OMe by trypsin results in the formation of Nα-Benzoyl-L-lysine. This reaction leads to a change in absorbance in the UV spectrum, which can be monitored over time to determine the rate of the enzymatic reaction.

Principle of the Assay

Trypsin catalyzes the hydrolysis of the methyl ester bond of Bz-Lys-OMe, yielding Nα-Benzoyl-L-lysine and methanol.

Reaction:

Bz-Lys-OMe + H₂O ---(Trypsin)---> Nα-Benzoyl-L-lysine + Methanol

The rate of this reaction is directly proportional to the concentration of active trypsin in the sample. The formation of Nα-Benzoyl-L-lysine can be monitored by measuring the increase in absorbance at a specific UV wavelength.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |

| Trypsin (from bovine pancreas) | Sigma-Aldrich | T1426 | -20°C |

| Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) | MedChemExpress | HY-W015678 | -20°C |

| Tris(hydroxymethyl)aminomethane (Tris) | Thermo Fisher | BP152 | Room Temperature |

| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 | Room Temperature |

| Hydrochloric Acid (HCl), 1 M | Fisher Chemical | A144 | Room Temperature |

| Sodium Hydroxide (NaOH), 1 M | Fisher Chemical | S318 | Room Temperature |

| Ultrapure Water | - | - | Room Temperature |

Experimental Protocols

Reagent Preparation

-

50 mM Tris-HCl Buffer (pH 8.0) with 10 mM CaCl₂ (Assay Buffer):

-

Dissolve 6.057 g of Tris base in 800 mL of ultrapure water.

-

Add 1.47 g of CaCl₂ dihydrate and stir until dissolved.

-

Adjust the pH to 8.0 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Filter the buffer through a 0.22 µm filter. Store at 4°C.

-

-

1 mM HCl:

-

Add 1 mL of 1 M HCl to 999 mL of ultrapure water.

-

Mix thoroughly. Store at room temperature.

-

-

Trypsin Stock Solution (1 mg/mL):

-

Immediately before use, dissolve 1 mg of trypsin in 1 mL of cold 1 mM HCl.

-

Keep the solution on ice.

-

-

Working Trypsin Solution (10-50 µg/mL):

-

Dilute the trypsin stock solution with cold 1 mM HCl to a final concentration of 10-50 µg/mL. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Bz-Lys-OMe Substrate Solution (1 mM):

-

The molar mass of Bz-Lys-OMe hydrochloride is approximately 317.8 g/mol . To prepare a 1 mM solution, dissolve 3.18 mg of Bz-Lys-OMe in 10 mL of Assay Buffer.

-

Prepare this solution fresh daily and protect it from light.

-

Assay Procedure

This procedure is designed for a standard 1 cm path length quartz cuvette.

-

Set up the Spectrophotometer:

-

Set the spectrophotometer to read absorbance at 255 nm . Note: The optimal wavelength for detecting the hydrolysis of Bz-Lys-OMe should be empirically determined. A wavelength scan of the product (Nα-Benzoyl-L-lysine) versus the substrate can identify the wavelength with the largest difference in absorbance. Based on similar substrates like BAEE (253 nm), a starting wavelength of 255 nm is recommended.

-

Set the temperature to 25°C.

-

-

Prepare the Reaction Mixture:

-

Pipette the following into a quartz cuvette:

-

2.7 mL of Assay Buffer

-

0.2 mL of 1 mM Bz-Lys-OMe Substrate Solution

-

-

Mix by inversion and place the cuvette in the spectrophotometer.

-

-

Equilibrate and Measure Blank Rate:

-

Allow the reaction mixture to equilibrate to 25°C for 3-5 minutes.

-

Measure the absorbance for 1-2 minutes to establish the blank rate (non-enzymatic hydrolysis of the substrate). This rate should be negligible.

-

-

Initiate the Enzymatic Reaction:

-

Add 0.1 mL of the working trypsin solution to the cuvette.

-

Quickly mix by inversion, ensuring no bubbles are in the light path.

-

-

Monitor Absorbance:

-

Immediately start recording the absorbance at 255 nm continuously for 5 minutes.

-

The rate of increase in absorbance should be linear for at least the first 2-3 minutes. If the rate is too high (ΔA/min > 0.1), dilute the trypsin solution further. If the rate is too low, use a more concentrated trypsin solution.

-

-

Perform Control and Blank Measurements:

-

Blank: A reaction mixture containing 0.1 mL of 1 mM HCl instead of the enzyme solution.

-

Control: A known concentration of a trypsin standard should be run to ensure assay performance.

-

Data Presentation and Calculation

Summarize the quantitative data in a structured table for clear comparison.

| Sample ID | Trypsin Conc. (µg/mL) | ΔA₂₅₅/min (Test) | ΔA₂₅₅/min (Blank) | Net ΔA₂₅₅/min | Trypsin Activity (Units/mg) |

| Standard 1 | 10 | ||||

| Standard 2 | 20 | ||||

| Sample 1 | Unknown | ||||

| Sample 2 | Unknown |

Calculation of Trypsin Activity

The activity of trypsin is calculated using the Beer-Lambert law.

Net ΔA₂₅₅/min = (ΔA₂₅₅/min of Test) - (ΔA₂₅₅/min of Blank)

Activity (Units/mL) = (Net ΔA₂₅₅/min * Total Volume (mL)) / (ε * Path Length (cm))

Specific Activity (Units/mg) = Activity (Units/mL) / Concentration of Trypsin (mg/mL)

Where:

-

Unit Definition: One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Bz-Lys-OMe per minute at 25°C and pH 8.0.

-

Total Volume: The total volume of the reaction in the cuvette (in this protocol, 3.0 mL).

-

ε (Molar Extinction Coefficient): The molar extinction coefficient of the product, Nα-Benzoyl-L-lysine, at 255 nm (in M⁻¹cm⁻¹). This value must be determined experimentally.

-

Path Length: The path length of the cuvette (typically 1 cm).

Visualizations

Experimental Workflow

Caption: Workflow for the trypsin activity assay using Bz-Lys-OMe.

Principle of Trypsin-Mediated Hydrolysis

Caption: Enzymatic hydrolysis of Bz-Lys-OMe by trypsin.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| No or very low activity | Inactive trypsin; Incorrect buffer pH; Degraded substrate. | Use a fresh stock of trypsin; Verify the pH of the assay buffer; Prepare fresh substrate solution. |

| High blank rate | Spontaneous hydrolysis of the substrate; Contaminated buffer. | Prepare fresh substrate solution; Use freshly prepared, filtered buffer. |

| Non-linear reaction rate | Substrate depletion; Trypsin concentration too high. | Ensure substrate concentration is not limiting; Dilute the trypsin sample and repeat the assay. |

| Poor reproducibility | Inaccurate pipetting; Temperature fluctuations. | Calibrate pipettes; Ensure the spectrophotometer's temperature control is stable. |

Application Notes and Protocols for the Preparation of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Nα-Benzoyl-L-lysine methyl ester hydrochloride (Bz-Lys-OMe·HCl), a versatile reagent utilized in various biochemical and pharmaceutical research applications. Adherence to this protocol will ensure the accurate and reproducible preparation of stock solutions for use in enzyme kinetics, inhibitor screening, and peptide synthesis.

Physicochemical and Solubility Data

Nα-Benzoyl-L-lysine methyl ester is typically available as a hydrochloride salt (Bz-Lys-OMe·HCl), which enhances its stability and aqueous solubility. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₀N₂O₃·HCl | [1][2] |

| Molecular Weight | 300.8 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 78-83 °C | |

| Storage Temperature | 0-8 °C | |

| Solubility (Water) | ≥ 10 mg/mL | |

| Solubility (DMSO) | Expected to be high (based on similar compounds) |

Note: The aqueous solubility is inferred from optical rotation measurement conditions ([α]D²⁰ = -20 ± 2º, C=1 in H₂O), which requires dissolving 1g in 100 mL of water. The exact maximum solubility has not been formally published.

Experimental Protocol: Preparation of a 100 mM Bz-Lys-OMe Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of Bz-Lys-OMe·HCl in dimethyl sulfoxide (DMSO). This solvent is recommended for preparing high-concentration stock solutions that can be diluted into aqueous buffers for various assays.

Materials:

-

Nα-Benzoyl-L-lysine methyl ester hydrochloride (Bz-Lys-OMe·HCl) (MW: 300.8 g/mol )

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or appropriate vials

-

Vortex mixer

-

Pipettors and sterile pipette tips

Procedure:

-

Equilibrate Bz-Lys-OMe·HCl: Remove the vial of Bz-Lys-OMe·HCl from its storage at 0-8 °C and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the hygroscopic powder.

-

Calculate the Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of Bz-Lys-OMe·HCl using the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 300.8 g/mol x 1000 mg/g = 30.08 mg

-

Weighing the Compound: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh out 30.08 mg of Bz-Lys-OMe·HCl into the tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

-

Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

-

Storage: Store the 100 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly labeled aliquots are stable for at least one year at -20°C and two years at -80°C.

Note on Aqueous Stock Solutions:

Given its solubility in water, stock solutions can also be prepared in high-purity water or aqueous buffers (e.g., PBS, Tris). To prepare a 10 mM stock solution in water, weigh 3.01 mg of Bz-Lys-OMe·HCl and dissolve it in 1 mL of water, following the same procedure as above. Aqueous stock solutions should be prepared fresh or stored in aliquots at -20°C for shorter periods, as they may be more susceptible to microbial growth.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps for the preparation of a Bz-Lys-OMe stock solution.

References

Application Notes and Protocols for Calculating Enzyme Kinetics with Bz-Lys-OMe Substrate